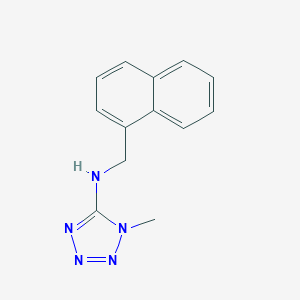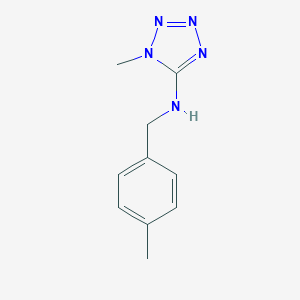![molecular formula C14H23NO4 B503669 2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol](/img/structure/B503669.png)
2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol is an organic compound with the molecular formula C14H23NO4 It is characterized by the presence of a butanol group attached to an amino group, which is further connected to a benzyl group substituted with three methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol typically involves the reaction of 3,4,5-trimethoxybenzylamine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include an organic solvent like methanol or ethanol and a mild acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[(3,4,5-Trimethoxybenzyl)amino]butan-1-one.
Reduction: Formation of 2-[(3,4,5-Trimethoxybenzyl)amino]butanol.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the methoxy groups and the butanol moiety contributes to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-[(3,4,5-Trimethoxybenzyl)amino]ethanol
- 2-[(3,4,5-Trimethoxybenzyl)amino]propan-1-ol
- 2-[(3,4,5-Trimethoxybenzyl)amino]pentan-1-ol
Uniqueness
2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34g/mol |
IUPAC名 |
2-[(3,4,5-trimethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C14H23NO4/c1-5-11(9-16)15-8-10-6-12(17-2)14(19-4)13(7-10)18-3/h6-7,11,15-16H,5,8-9H2,1-4H3 |
InChIキー |
WSGWOFSWORQFQN-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OC)OC |
正規SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine](/img/structure/B503589.png)
![N-(3-bromobenzyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B503591.png)

![N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclohexanamine](/img/structure/B503594.png)
![N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503595.png)
![N-{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503597.png)
![N-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503598.png)
![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503599.png)
![1-methyl-N-[(4-propan-2-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B503600.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B503603.png)
![N-{[3-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503605.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503609.png)
